Physicochemical Property Comparison
The compound's computed LogP and Topological Polar Surface Area (TPSA) differ from its stereoisomer and alkyne analog, suggesting altered lipophilicity and membrane permeability potential. For tert-butyl N-(3-ethenyloxolan-3-yl)carbamate, the XLogP3 is 1.4 and TPSA is 47.6 Ų [1]. In contrast, its stereoisomer, tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate, has a reported XLogP3-AA of 1.8 [2], a 0.4 unit increase indicating higher lipophilicity. This class-level inference suggests that the regiochemistry of the ethenyl group on the oxolane ring directly impacts its computed partition coefficient.
TPSA 47.6 Ų
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.4, TPSA = 47.6 Ų |
| Comparator Or Baseline | tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate: XLogP3-AA = 1.8 |
| Quantified Difference | XLogP difference: 0.4 units |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021.10.14) |
Why This Matters
Differences in lipophilicity and polar surface area can significantly affect solubility, permeability, and protein binding, which are critical for designing in vitro assays or optimizing a lead compound's pharmacokinetic profile.
- [1] PubChem. (2025). tert-Butyl N-(3-ethenyloxolan-3-yl)carbamate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/165621966 View Source
- [2] ChemSrc. (2024). Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate. Retrieved from https://m.chemsrc.com/en/cas/1310708-58-7_3608626.html View Source
